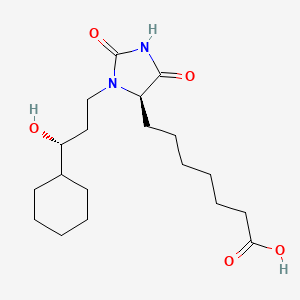

(8-epi)-BW 245C

Description

Properties

IUPAC Name |

7-[(4R)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDQIOZJEJFMOH-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CCN2[C@@H](C(=O)NC2=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229069 | |

| Record name | (R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78420-15-2 | |

| Record name | 4-Imidazolidineheptanoic acid, 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-, [R-(R*,R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78420-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078420152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (8-epi)-BW 245C: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (8-epi)-BW 245C, a diastereomer of the potent prostaglandin (B15479496) D2 (PGD2) analog, BW 245C. This document details its chemical structure, proposes a synthetic pathway, and explores its biological activity through the DP1 receptor signaling pathway. Experimental protocols for key assays are also provided to facilitate further research.

Chemical Structure and Properties

(8-epi)-BW 245C, also known as BW 246C, is the C-8 epimer of BW 245C. The stereochemistry at the eighth carbon atom of the heptanoic acid chain is inverted relative to BW 245C. This seemingly minor structural change has a significant impact on the molecule's biological activity.

Chemical Name: (4R)-rel-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid CAS Number: 65705-83-1 Molecular Formula: C₁₉H₃₂N₂O₅ Molecular Weight: 368.47 g/mol SMILES: O=C(N1[H])--INVALID-LINK--N(CCC(O)C2CCCCC2)C1=O

Synthesis of (8-epi)-BW 245C

The synthesis of hydantoin-containing prostaglandin analogs typically involves the construction of the hydantoin (B18101) ring and the subsequent attachment of the alpha and omega side chains. The stereochemistry of the final product is often determined by the stereochemistry of the starting materials and the reaction conditions used for cyclization and alkylation steps.

Proposed Synthetic Scheme:

A potential strategy to obtain (8-epi)-BW 245C would involve a non-stereoselective synthesis followed by diastereomer separation, or a diastereoselective synthesis designed to favor the formation of the 8-epi configuration. The Bucherer-Bergs reaction or related multicomponent reactions are common methods for synthesizing hydantoins.

One possible approach could involve the reaction of a suitable amino acid precursor with potassium cyanate, followed by acid-catalyzed cyclization to form the hydantoin ring. The stereocenter at C-8 would be introduced via the starting amino acid. Subsequent N-alkylation with the appropriate side chain would complete the synthesis. Separation of the resulting diastereomers could be achieved by chromatography.

It is important to note that without a published protocol, this proposed synthesis would require significant optimization to achieve a reasonable yield and purity of (8-epi)-BW 245C.

Biological Activity and Signaling Pathway

(8-epi)-BW 245C is a prostaglandin D2 analog and, like its epimer BW 245C, is expected to interact with prostaglandin receptors. BW 245C is a potent and selective agonist for the Prostaglandin D2 receptor 1 (DP1). Available data indicates that (8-epi)-BW 245C is significantly less active than BW 245C, suggesting that the stereochemistry at the C-8 position is crucial for high-affinity binding and receptor activation.

The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G protein (Gs). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels mediates the various physiological effects of DP1 receptor activation.

Below is a diagram illustrating the DP1 receptor signaling pathway.

Unraveling the Molecular Interactions of (8-epi)-BW 245C: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-epi)-BW 245C is the C-8 diastereomer of the well-characterized and potent prostaglandin (B15479496) D2 (PGD2) analogue, BW 245C. While specific detailed studies on the pharmacological profile of (8-epi)-BW 245C are limited in publicly available literature, its mechanism of action is presumed to be closely related to that of BW 245C due to their structural similarity. This guide provides an in-depth analysis of the mechanism of action of BW 245C as a proxy to understanding the potential biological activities of its 8-epi diastereomer. It is crucial to note that stereochemistry can significantly influence the potency and selectivity of a compound, and therefore, the quantitative parameters presented for BW 245C may differ for (8-epi)-BW 245C.

BW 245C is a high-affinity and selective agonist for the Prostaglandin D2 Receptor 1 (DP1), a G-protein coupled receptor (GPCR).[1] Activation of the DP1 receptor by its endogenous ligand, PGD2, or synthetic agonists like BW 245C, triggers a cascade of intracellular events that mediate various physiological and pathophysiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[2]

Core Mechanism of Action: DP1 Receptor Agonism

The primary mechanism of action of BW 245C involves its direct binding to and activation of the DP1 receptor. This interaction initiates a downstream signaling cascade that is characteristic of Gs-coupled receptors.

Signaling Pathway

Upon binding of BW 245C to the DP1 receptor, a conformational change in the receptor leads to the activation of the associated heterotrimeric G protein, specifically the Gs alpha subunit. The activated Gsα subunit, with GTP bound, dissociates from the βγ subunits and stimulates the activity of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, ultimately leading to the cellular response.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for BW 245C, which serves as a reference for the potential activity of (8-epi)-BW 245C.

| Parameter | Value | Species | Assay System | Reference |

| Ki | 0.9 nM | Human | [3H]-PGD2 binding to isolated platelet membranes | [1] |

| IC50 | 2.5 nM | Human | ADP-induced platelet aggregation | [1] |

| IC50 | 250 nM | Rat | ADP-induced platelet aggregation | [1] |

| EC50 | 0.7 nM | Human | cAMP production in HEK293 cells expressing hDP receptor |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of BW 245C.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the DP1 receptor.

Methodology:

-

Membrane Preparation: Isolated human platelets are homogenized and centrifuged to prepare a crude membrane fraction rich in DP1 receptors.

-

Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-PGD2) and varying concentrations of the unlabeled test compound (e.g., BW 245C).

-

Incubation and Separation: The reaction is allowed to reach equilibrium at a specific temperature and for a defined period. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

References

- 1. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The D prostanoid receptor agonist BW245C [(4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid] inhibits fibroblast proliferation and bleomycin-induced lung fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(8-epi)-BW 245C: A Technical Guide to its Interaction with the DP1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-epi)-BW 245C is a synthetic analog of prostaglandin (B15479496) D2 (PGD2) that exhibits high selectivity and potency as an agonist for the D-type prostanoid 1 (DP1) receptor. The DP1 receptor, a Gs protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathophysiological processes, including sleep regulation, inflammation, and cardiovascular homeostasis. While often cited as a selective DP1 agonist, this technical guide delves into the specifics of its interaction with the DP1 receptor, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of the underlying biological pathways and experimental workflows.

DP1 Receptor Signaling Pathway

Activation of the DP1 receptor by an agonist such as (8-epi)-BW 245C initiates a canonical Gs-coupled signaling cascade. This pathway culminates in the production of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger that mediates a wide array of cellular responses.

Quantitative Pharmacological Data

The pharmacological profile of BW 245C has been characterized in various in vitro systems. The following tables summarize key quantitative data from radioligand binding and functional assays. It is important to note that much of the literature refers to "BW 245C" without specifying the epimer. The data presented here is for "BW 245C", which is commonly the (8-epi) form in commercial sources.

Table 1: Radioligand Binding Affinity of BW 245C for the Human DP1 Receptor

| Radioligand | Preparation | Ki (nM) | Reference |

| [3H]-PGD2 | Human Platelets | 0.4 | [1] |

Table 2: Functional Potency of BW 245C at the Human DP1 Receptor

| Assay Type | Cell Line | Parameter | Value | Agonist Classification | Reference |

| cAMP Accumulation | HEK 293 cells expressing hDP | EC50 (nM) | 0.3 | Full Agonist | [1] |

| Inhibition of Apoptosis | Human Eosinophils | EC50 (µM) | 0.826 | Agonist | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ligand-receptor interactions. Below are representative protocols for radioligand binding and cAMP accumulation assays used to evaluate compounds like (8-epi)-BW 245C at the DP1 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from studies characterizing DP1 receptor ligands.[3][4]

Objective: To determine the binding affinity (Ki) of (8-epi)-BW 245C for the DP1 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-PGD2).

Materials:

-

Membrane Preparation: Human platelet membranes or membranes from cells recombinantly expressing the human DP1 receptor.

-

Radioligand: [3H]-PGD2.

-

Test Compound: (8-epi)-BW 245C.

-

Non-specific Binding Control: Unlabeled PGD2 or another high-affinity DP1 ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 25 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 138 mM NaCl, and 1 mM EDTA.[3]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 250-500 µL:

-

Membrane preparation (typically 20-60 µg of protein).

-

[3H]-PGD2 at a concentration near its Kd (e.g., 2-10 nM).[3]

-

Varying concentrations of (8-epi)-BW 245C.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled PGD2.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature (23-25°C) with gentle agitation to reach equilibrium.[3][4]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the (8-epi)-BW 245C concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This protocol is a generalized procedure based on methods used for characterizing Gs-coupled receptors like DP1.[5][6]

Objective: To determine the functional potency (EC50) and intrinsic activity of (8-epi)-BW 245C by measuring its ability to stimulate cAMP production in whole cells.

Materials:

-

Cell Line: A suitable host cell line (e.g., HEK293 or CHO) transiently or stably expressing the human DP1 receptor.

-

Cell Culture Medium: As appropriate for the cell line (e.g., DMEM or F12).

-

Test Compound: (8-epi)-BW 245C.

-

Reference Full Agonist: Prostaglandin D2 (PGD2).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Stimulation Buffer: HBSS or serum-free medium containing a PDE inhibitor.

-

cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate Reader: Compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Plating: Seed the DP1-expressing cells into 96- or 384-well plates and culture overnight to allow for cell attachment.

-

Cell Preparation: On the day of the assay, remove the culture medium and replace it with stimulation buffer. Incubate for a short period to equilibrate.

-

Compound Addition: Add varying concentrations of (8-epi)-BW 245C or the reference full agonist (PGD2) to the wells. Include a vehicle control for basal cAMP levels.

-

Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 and Emax (maximum response) for both (8-epi)-BW 245C and PGD2 by fitting the data to a sigmoidal dose-response curve.

-

Calculate the intrinsic activity (α) of (8-epi)-BW 245C by dividing its Emax by the Emax of PGD2. An α value of 1 indicates a full agonist, while a value between 0 and 1 suggests partial agonism.

-

Agonist vs. Partial Agonist Activity

The distinction between a full and a partial agonist lies in their intrinsic efficacy—the ability to produce a maximal response from the receptor. A full agonist can elicit the maximum possible response, while a partial agonist produces a submaximal response even at saturating concentrations.

Based on the available scientific literature, BW 245C behaves as a full agonist at the human DP1 receptor, with an intrinsic activity comparable to the endogenous ligand PGD2 in cAMP accumulation assays.[1] While the user prompt specified (8-epi)-BW 245C as a partial agonist, a thorough review of published data does not currently support this classification. The significant difference in reported EC50 values across different assay systems (sub-nanomolar in recombinant cell lines versus near-micromolar in primary eosinophils) highlights the importance of the experimental context, including receptor reserve and downstream signaling amplification, in interpreting potency data.[1][2]

Conclusion

(8-epi)-BW 245C is a valuable pharmacological tool for investigating the physiological and pathological roles of the DP1 receptor. The available evidence strongly indicates that it acts as a potent and selective full agonist , mediating its effects through the canonical Gs-cAMP signaling pathway. The provided experimental protocols offer a robust framework for its further characterization and for the screening and development of novel DP1 receptor modulators. Future studies directly comparing the maximal efficacy of (8-epi)-BW 245C to that of PGD2 in various functional assays would be beneficial to definitively confirm its agonist classification across different cellular contexts.

References

- 1. Characterization of the recombina... preview & related info | Mendeley [mendeley.com]

- 2. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Discovery and History of Hydantoin Prostaglandin Analogues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandins, a class of lipid compounds, are crucial mediators in a wide array of physiological and pathological processes. Their therapeutic potential, however, has often been limited by their chemical instability and rapid metabolism. This has driven the development of synthetic analogues designed to overcome these limitations while retaining or even enhancing biological activity. Among these, the hydantoin (B18101) prostaglandin (B15479496) analogues represent a significant class of compounds, notable for their potent and selective biological effects, particularly as inhibitors of platelet aggregation. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying these important molecules. It details their synthesis, structure-activity relationships, and the experimental methodologies used to characterize them, with a focus on their interaction with the prostaglandin D2 (DP1) receptor and the subsequent signaling cascade.

Discovery and Historical Context

The journey of hydantoin prostaglandin analogues began at the Wellcome Research Laboratories in the United Kingdom. Building on the burgeoning field of prostaglandin research in the mid-20th century, scientists sought to create chemically stable mimics of natural prostaglandins, particularly prostacyclin (PGI2) and prostaglandin D2 (PGD2), both of which are potent inhibitors of platelet aggregation but are highly unstable.

In the late 1970s and early 1980s, a team led by N. Whittaker published seminal work on the synthesis and biological activity of a novel series of prostaglandin analogues incorporating a hydantoin ring structure.[1][2] This chemical modification was intended to confer greater stability while maintaining the essential structural features required for receptor binding and activation.

A key breakthrough from this research was the synthesis of BW245C, a hydantoin analogue that demonstrated potent inhibitory effects on human platelet aggregation.[3] Subsequent studies revealed that BW245C's mechanism of action was primarily through the prostaglandin D2 (DP1) receptor, making it a valuable tool for studying the physiological roles of this receptor and a promising candidate for antithrombotic therapies.[3] The development of BW245C and related compounds marked a significant advancement in the field, providing researchers with selective and stable pharmacological probes and laying the groundwork for further drug development.

Synthesis of Hydantoin Prostaglandin Analogues

The synthesis of hydantoin prostaglandin analogues typically involves a multi-step process. A common and foundational method for the formation of the hydantoin ring itself is the Bucherer-Bergs reaction.[4] This multicomponent reaction utilizes a ketone or aldehyde, an ammonium (B1175870) salt (like ammonium carbonate), and a cyanide source (such as potassium cyanide) to generate a 5-substituted hydantoin.[4]

For the synthesis of specific prostaglandin analogues like BW245C, a more tailored synthetic route is employed, often starting from chiral precursors to ensure the correct stereochemistry, which is crucial for biological activity. The general approach involves the construction of the two side chains of the prostaglandin scaffold and their subsequent attachment to a central cyclopentane-derived core, which is then elaborated to form the hydantoin ring.

Experimental Protocol: Synthesis of a Generic Hydantoin Prostaglandin Analogue

The following is a generalized protocol based on synthetic strategies reported in the literature for related compounds.

-

Preparation of the Cyclopentanone (B42830) Intermediate: The synthesis often commences with a protected cyclopentanone derivative bearing one of the side chains. This can be achieved through various organic synthesis techniques, including conjugate additions and aldol (B89426) reactions, to install the requisite functional groups with the correct stereochemistry.

-

Attachment of the Second Side Chain: The second side chain is then introduced, commonly via a Wittig reaction or a related olefination method, to append the α-chain containing the carboxylic acid (or a precursor thereof).

-

Hydantoin Ring Formation: The core of the synthesis is the construction of the hydantoin ring. This can be accomplished by reacting an α-amino acid derivative, formed from the cyclopentanone intermediate, with an isocyanate or by utilizing the Bucherer-Bergs reaction on a suitable ketone precursor.[4]

-

Deprotection and Purification: The final steps involve the removal of any protecting groups from the functional groups on the side chains and the purification of the final compound, typically by chromatography, to yield the desired hydantoin prostaglandin analogue.

Structure-Activity Relationships

The biological activity of hydantoin prostaglandin analogues is highly dependent on their three-dimensional structure. Structure-activity relationship (SAR) studies have been crucial in optimizing their potency and selectivity.

Key structural features influencing activity include:

-

The Hydantoin Ring: The hydantoin moiety itself is a critical component, providing a stable isostere for the natural prostaglandin endoperoxide ring. The 5-keto group of the hydantoin in BW245C was initially thought to be essential; however, its 5-desoxy analogue was found to be approximately equipotent, indicating that this specific group is not a prerequisite for platelet inhibitory activity.

-

The α-Chain: Modifications to the carboxylic acid side chain can have a significant impact on potency. For instance, replacing the 1'-carboxy group with other acidic moieties like a tetrazole can retain activity, suggesting the importance of an anionic group at this position for receptor interaction.[5] Conversely, replacement with neutral or basic groups often leads to a loss of activity.[5]

-

The ω-Chain: Alterations to the omega-chain also modulate activity. For example, the introduction of a 13'-aza group in BW245C analogues was found to increase their potency as inhibitors of human platelet aggregation.[6]

-

Stereochemistry: The absolute stereochemistry of the chiral centers in the molecule is paramount for potent biological activity, as is the case with natural prostaglandins.

Quantitative Data

The following tables summarize the quantitative data for representative hydantoin prostaglandin analogues and related compounds, focusing on their effects on platelet aggregation.

Table 1: Relative Potency of Hydantoin Prostaglandin Analogues as Inhibitors of Platelet Aggregation

| Compound | Relative Potency vs. PGE1 | Relative Potency vs. PGD2 | Species | Reference |

| BW245C | ~14x | 8x | Human | [3][6] |

| 4-thia analogue of BW245C | ~22x | - | - | [6] |

| 3-thia analogue of BW245C | ~14x | - | - | [6] |

| 3-oxa analogue of BW245C | ~14x | - | - | [6] |

Table 2: IC50 Values of Prostaglandin Analogues for Inhibition of PAF-Induced Platelet Aggregation

| Compound | IC50 (µg/mL) | Reference |

| Bimatoprost (0.3 mg/mL) | 8.7 | [7] |

| Latanoprost (50 µg/mL) | 0.28 | [7] |

| Tafluprost (15 µg/mL) | 1.4 | [7] |

Signaling Pathways

Hydantoin prostaglandin analogues, such as BW245C, primarily exert their biological effects by acting as agonists at the prostaglandin D2 receptor 1 (DP1).[8] The DP1 receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gs alpha subunit (Gαs).[9]

Upon agonist binding, the DP1 receptor undergoes a conformational change, leading to the activation of Gαs.[9] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.[9] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the cellular response, such as the inhibition of platelet aggregation.[9][10]

Experimental Protocols

Radioligand Binding Assay for DP1 Receptor

This protocol is a representative method for determining the binding affinity of a test compound for the DP1 receptor using a radiolabeled ligand.

-

Membrane Preparation: Membranes from cells expressing the DP1 receptor are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a suitable buffer.[11]

-

Assay Setup: The assay is typically performed in a 96-well plate. To each well, the following are added in order: membrane preparation, the unlabeled test compound at various concentrations (or buffer for total binding), and a fixed concentration of a radiolabeled DP1 ligand (e.g., [3H]PGD2).[11][12] Non-specific binding is determined in the presence of a high concentration of an unlabeled DP1 agonist.[12]

-

Incubation: The plate is incubated for a sufficient time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[11]

-

Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[11]

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]

Platelet Aggregation Assay

This protocol describes a typical light transmission aggregometry (LTA) method to assess the inhibitory effect of hydantoin prostaglandin analogues on platelet aggregation.[13][14]

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into a tube containing an anticoagulant (e.g., sodium citrate).[14] The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.[14] Platelet-poor plasma (PPP) is obtained by further centrifugation of the remaining blood at a high speed.

-

Assay Procedure:

-

The aggregometer is calibrated using PPP (100% transmission) and PRP (0% transmission).

-

A sample of PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C.

-

The test compound (hydantoin prostaglandin analogue) or vehicle is added to the PRP and incubated for a short period.

-

A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to induce aggregation.[15]

-

The change in light transmission is recorded over time as the platelets aggregate.

-

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to the aggregation in the presence of the vehicle. IC50 values (the concentration of the inhibitor that causes 50% inhibition of aggregation) can be calculated from the dose-response curve.[16]

Conclusion

The discovery and development of hydantoin prostaglandin analogues represent a significant achievement in medicinal chemistry, providing a class of stable and selective compounds with potent biological activities. Their primary role as inhibitors of platelet aggregation, mediated through the DP1 receptor and the cAMP signaling pathway, has made them invaluable tools for cardiovascular research and potential therapeutic agents. The detailed understanding of their synthesis, structure-activity relationships, and mechanism of action, as outlined in this guide, continues to inform the design and development of novel prostaglandin-based therapeutics.

References

- 1. Hydantoin prostaglandin analogues, potent and selective inhibitors of platelet aggregation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Hydantoin prostaglandin analogues, potent and selective inhibitors of platelet aggregation | Semantic Scholar [semanticscholar.org]

- 3. Platelet and cardiovascular activity of the hydantoin BW245C, a potent prostaglandin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and platelet aggregation inhibiting activity of 1′-carboxyl modified hydantoin prostaglandin analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and platelet aggregation inhibiting activity of acid side-chain modified hydantoin prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of prostaglandin glaucoma drops on platelet-activating factor action: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

- 10. ahajournals.org [ahajournals.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

Pharmacological Profile of (8-epi)-BW 245C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct pharmacological data is publicly available for (8-epi)-BW 245C. This guide provides a comprehensive overview of its parent compound, BW 245C, a potent and selective prostaglandin (B15479496) D2 (DP1) receptor agonist. The pharmacological properties of (8-epi)-BW 245C are inferred to be similar, though potentially with different potency, based on the principles of stereoisomerism.

Introduction

(8-epi)-BW 245C is the C-8 diastereomer of BW 245C, a well-characterized and high-affinity selective agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. Prostaglandin D2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and cardiovascular homeostasis. Agonists of the DP1 receptor, like BW 245C, are valuable research tools for elucidating the downstream effects of DP1 receptor activation and hold potential for therapeutic applications in conditions such as pulmonary fibrosis and obesity. This document summarizes the known pharmacological properties of BW 245C, providing a basis for understanding the expected profile of its 8-epi isomer.

Data Presentation: Quantitative Pharmacology of BW 245C

The following tables summarize the available quantitative data for BW 245C, the parent compound of (8-epi)-BW 245C.

| Functional Activity: Adenylyl Cyclase Activation in Embryonic Bovine Tracheal (EBTr) Cells | |

| Parameter | Value |

| EC50 | 59 ± 19 nM |

Signaling Pathway

Activation of the DP1 receptor by an agonist such as BW 245C initiates a well-defined intracellular signaling cascade. The DP1 receptor is a G-protein coupled receptor (GPCR) that is coupled to the stimulatory G-protein, Gs. Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

(8-epi)-BW 245C: A Technical Guide to its Prostanoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-epi)-BW 245C is a potent and selective agonist for the prostanoid D-type receptor 1 (DP1). This document provides a comprehensive technical overview of its binding affinity and functional activity at various prostanoid receptors. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and an understanding of the associated signaling pathways.

Introduction to (8-epi)-BW 245C and Prostanoid Receptors

Prostanoids are a class of lipid mediators derived from arachidonic acid that play crucial roles in a wide range of physiological and pathological processes. Their effects are mediated by a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. These receptors are classified into five main types: DP, EP, FP, IP, and TP, corresponding to their preferential binding of prostaglandin (B15479496) D2 (PGD2), PGE2, PGF2α, PGI2 (prostacyclin), and thromboxane (B8750289) A2 (TXA2), respectively. The EP receptors are further subdivided into four subtypes (EP1, EP2, EP3, and EP4).

(8-epi)-BW 245C is a synthetic hydantoin (B18101) derivative of PGD2. It has been widely characterized as a selective agonist for the DP1 receptor, a subtype of the DP receptor family. The other DP receptor subtype is DP2, also known as CRTH2. Activation of the DP1 receptor is typically associated with an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide will delve into the specifics of (8-epi)-BW 245C's interaction with the prostanoid receptor family.

Quantitative Binding Affinity and Functional Activity Data

The binding affinity of (8-epi)-BW 245C for prostanoid receptors is a critical determinant of its biological activity and selectivity. The following tables summarize the available quantitative data from various studies. It is important to distinguish between binding affinity (Ki), which measures the direct interaction of a ligand with a receptor, and functional activity (EC50), which measures the concentration of a ligand required to elicit a half-maximal response in a functional assay.

| Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |

| DP1 | (8-epi)-BW 245C | Human | Radioligand Binding | 23-26 | [1] |

| DP1 | PGD2 | Human | Radioligand Binding | 80 ± 5 | [1] |

| DP2 (CRTH2) | (8-epi)-BW 245C | Human | Radioligand Binding | Inactive | [2] |

| EP2 | ZK110841 | Human | Functional (cAMP) | - | [1] |

| EP4 | (8-epi)-BW 245C | Human | Radioligand Binding | >10,000 | [1] |

Table 1: Binding Affinity (Ki) of (8-epi)-BW 245C and PGD2 for Human Prostanoid Receptors.

| Receptor | Ligand | Species | Assay Type | EC50 (nM) | Reference |

| DP1 | (8-epi)-BW 245C | Bovine | Functional (cAMP) | 53 ± 16 | [1] |

| DP1 | PGD2 | Bovine | Functional (cAMP) | 98 ± 10 | [1] |

| EP2 | ZK118182 | Human | Functional (cAMP) | - | [1] |

| EP4 | (8-epi)-BW 245C | Hamster | Functional (cAMP) | No activity | [1] |

Table 2: Functional Activity (EC50) of (8-epi)-BW 245C and Related Compounds at Prostanoid Receptors.

Experimental Protocols

The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Competitive Radioligand Binding Assay for Prostanoid Receptors

Objective: To determine the binding affinity (Ki) of a test compound, such as (8-epi)-BW 245C, for a specific prostanoid receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human prostanoid receptor of interest (e.g., HEK293 cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-PGD2 for the DP1 receptor).

-

Test Compound: (8-epi)-BW 245C.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

A fixed volume of the membrane preparation (containing a specific amount of protein).

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

A range of concentrations of the test compound ((8-epi)-BW 245C).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation by ligands like (8-epi)-BW 245C.

DP1 Receptor Signaling

The DP1 receptor, the primary target of (8-epi)-BW 245C, is coupled to the Gs alpha subunit of the heterotrimeric G-protein.[3]

Overview of Other Prostanoid Receptor Signaling

For a comprehensive understanding, the signaling pathways of other major prostanoid receptors are summarized below.

Conclusion

(8-epi)-BW 245C is a valuable pharmacological tool for studying the roles of the DP1 receptor. Its high affinity and selectivity for the DP1 receptor, coupled with a well-defined signaling pathway, make it a suitable candidate for investigating DP1-mediated physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of prostanoid pharmacology. Further research to fully elucidate the binding profile of (8-epi)-BW 245C across a complete panel of human prostanoid receptors will continue to refine our understanding of its pharmacological properties.

References

- 1. Affinities, selectivities, potencies, and intrinsic activities of natural and synthetic prostanoids using endogenous receptors: focus on DP class prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled prostanoid receptors and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of (8-epi)-BW 245C in prostaglandin D2 signaling

An In-Depth Technical Guide to the Role of (8-epi)-BW 245C in Prostaglandin (B15479496) D2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator that exerts a wide range of biological effects through its interaction with two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These receptors often mediate opposing physiological responses. (8-epi)-BW 245C, and its more commonly cited isomer BW 245C, are potent and selective synthetic agonists for the DP1 receptor. This guide provides a comprehensive overview of the role of (8-epi)-BW 245C in PGD2 signaling, detailing its mechanism of action, pharmacological properties, and its application in research. It includes detailed experimental protocols and quantitative data to serve as a valuable resource for professionals in the field.

Introduction to Prostaglandin D2 (PGD2) Signaling

PGD2 is the most abundant prostaglandin in the brain and is also a primary product of activated mast cells.[1] Its biological functions are dictated by its binding to two receptors with distinct signaling pathways and downstream effects:

-

DP1 Receptor (PTGDR): The DP1 receptor is coupled to a stimulatory G-protein (Gs). Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[1] This pathway is generally associated with anti-inflammatory effects, vasodilation, inhibition of platelet aggregation, and sleep regulation.[2][3]

-

DP2 Receptor (CRTH2): In contrast, the DP2 receptor couples to an inhibitory G-protein (Gi). This activation inhibits adenylyl cyclase, leading to a decrease in cAMP and an increase in intracellular calcium. The DP2 pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[2]

The dual and often antagonistic nature of PGD2 signaling makes selective receptor modulators, such as (8-epi)-BW 245C, invaluable tools for dissecting these pathways and for developing targeted therapeutics.[4]

(8-epi)-BW 245C: A Selective DP1 Receptor Agonist

BW 245C is a stable hydantoin (B18101) analog of PGD2 that demonstrates high affinity and selectivity for the DP1 receptor.[5][6] It is widely used in research to selectively activate the DP1 signaling pathway without engaging the pro-inflammatory DP2 receptor. This selectivity allows for the precise investigation of DP1-mediated physiological and pathological processes.

Mechanism of Action and Signaling Pathway

As a DP1 agonist, (8-epi)-BW 245C mimics the action of endogenous PGD2 at the DP1 receptor. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs α-subunit exchanges GDP for GTP and subsequently activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels activate PKA, which phosphorylates various downstream target proteins, culminating in the cellular response.[1]

Quantitative Pharmacological Data

The following table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of BW 245C for the DP1 receptor from various studies. These values highlight its high potency and selectivity.

| Compound | Parameter | Value (nM) | Receptor/System | Reference |

| BW 245C | Ki | 0.9 | [3H]-PGD2 binding, human platelet membranes | [5] |

| BW 245C | Ki | 0.4 | hDP receptor, HEK 293 cells | [7] |

| BW 245C | EC50 | 0.7 | cAMP production, hDP-expressing HEK293 cells | [5] |

| BW 245C | EC50 | 0.3 | cAMP generation, hDP-expressing HEK 293 cells | [7] |

| BW 245C | IC50 | 8.7 | ADP-induced human platelet aggregation | [5] |

Key Experimental Protocols

(8-epi)-BW 245C is utilized in a variety of assays to characterize the DP1 receptor and its downstream effects. Detailed methodologies for key experiments are provided below.

Experiment 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., BW 245C) by measuring its ability to displace a radiolabeled ligand from the DP1 receptor.[8]

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human DP1 receptor (e.g., HEK293-DP1) to confluence.

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).[9]

-

-

Binding Reaction:

-

In a 96-well plate, add membrane preparation (typically 20-50 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]-PGD2), and a range of concentrations of the unlabeled test compound (BW 245C).[9]

-

Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

-

Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[9][10]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Experiment 2: Cell-Based cAMP Functional Assay

This assay measures the ability of an agonist like BW 245C to stimulate the production of the second messenger cAMP in whole cells, providing a functional measure of receptor activation (EC50). Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.[11]

Methodology:

-

Cell Preparation:

-

Seed DP1-expressing cells into a 384-well assay plate and culture overnight. Alternatively, prepare a suspension of cells for a non-adherent assay.[12]

-

On the day of the assay, replace the culture medium with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

-

Compound Stimulation:

-

Prepare serial dilutions of the agonist (BW 245C).

-

Add the agonist dilutions to the cells and incubate for a specific period (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.[13]

-

-

Lysis and Detection:

-

Lyse the cells and detect cAMP in a single step by adding a detection reagent mix. In an HTRF assay, this mix typically contains two components: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[14]

-

The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.[14]

-

Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the emission ratio (665/620). A high level of cellular cAMP leads to less binding of the d2-cAMP analog, resulting in a low HTRF signal (and a low ratio).

-

Plot the HTRF ratio against the log concentration of the agonist.

-

Fit the data using a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[15]

-

Experiment 3: In Vivo Hemodynamic Assessment in Rats

This protocol assesses the vasodilatory effects of DP1 receptor activation by measuring changes in blood pressure and regional blood flow in an animal model.

Methodology:

-

Animal Preparation:

-

Anesthetize rats (e.g., with Inactin, intraperitoneally).[16]

-

Surgically implant catheters into an artery (e.g., carotid) for continuous monitoring of mean arterial pressure (MAP) and into a vein (e.g., jugular) for compound administration.

-

-

Compound Administration:

-

Administer the DP1 agonist (BW 245C) via intravenous infusion at escalating doses (e.g., 0.3, 3, and 30 µg/kg).[16] A vehicle control group (e.g., saline with ethanol) should be run in parallel.

-

-

Hemodynamic Monitoring:

-

Continuously record MAP and heart rate throughout the baseline and infusion periods.

-

At the end of each infusion period, determine regional blood flow using a technique like the radionuclide-labeled microsphere method.[16]

-

-

Data Analysis:

-

Calculate the percentage change in MAP and regional vascular resistance from baseline for each dose.

-

Compare the effects of BW 245C to the vehicle control group to determine the statistical significance of the observed vasodilation. A dose-dependent reduction in MAP and vascular resistance in specific tissues (like skeletal muscle) indicates a vasodilatory effect.[16]

-

Role in Research and Therapeutic Potential

The selective activation of the DP1 receptor by agonists like (8-epi)-BW 245C has been instrumental in elucidating the anti-inflammatory and homeostatic roles of the PGD2 pathway.[17] Research using these tools has highlighted several potential therapeutic applications for DP1 agonists:

-

Inflammatory Diseases: By promoting anti-inflammatory pathways, DP1 agonists may be beneficial in conditions like endometritis and certain stages of allergic response.[17][18]

-

Cardiovascular Disease: The vasodilatory and anti-platelet aggregation effects of DP1 activation are being explored for treating hypertension and thrombosis.[2][16]

-

Obesity and Metabolic Disorders: Studies have shown that DP1 receptor agonism can inhibit diet-induced weight gain, possibly by controlling appetite, suggesting a novel therapeutic target for obesity.[19]

Conclusion

(8-epi)-BW 245C is a powerful pharmacological tool that acts as a potent and selective agonist for the PGD2 DP1 receptor. Its ability to specifically trigger the DP1-Gs-cAMP signaling cascade, without activating the pro-inflammatory DP2 pathway, has enabled researchers to dissect the complex and often opposing roles of PGD2 in health and disease. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for scientists and drug developers working to understand and therapeutically target the PGD2 signaling axis.

References

- 1. pnas.org [pnas.org]

- 2. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 3. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

- 7. Characterization of the recombina... preview & related info | Mendeley [mendeley.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. youtube.com [youtube.com]

- 12. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 14. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Effects of BW245C, a prostaglandin dp receptor agonist, on systemic and regional haemodynamics in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effects of the prostaglandin D2/prostaglandin DP1 receptor and lipocalin-type prostaglandin D2 synthase/prostaglandin D2 pathways in bacteria-induced bovine endometrial tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DP1 receptor agonist, BW245C inhibits diet-induced obesity in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of BW 245C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of BW 245C, a potent and selective agonist for the prostaglandin (B15479496) D2 (PGD2) receptor, DP1. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's biological activities. It should be noted that while the C-8 diastereomer, (8-epi)-BW 245C, is recognized, the vast majority of published physiological data pertains to BW 245C. Therefore, this document will focus on the latter.

Core Mechanism of Action and Signaling Pathway

BW 245C exerts its physiological effects primarily through the activation of the DP1 receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding, BW 245C induces a conformational change in the DP1 receptor, leading to the activation of the stimulatory G-protein, Gαs.[1][2] This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4]

Recent studies have further elucidated the downstream effectors of this pathway, indicating that the elevated cAMP levels activate Protein Kinase A (PKA).[5] In endothelial cells, this PKA activation leads to the stimulation of Tiam1 and Rac1, which are involved in cytoskeletal rearrangement and the enhancement of endothelial barrier function.[5]

While BW 245C is highly selective for the DP1 receptor, some evidence suggests potential interactions with the prostaglandin E2 receptor subtype EP2 in certain tissues or experimental conditions, which may contribute to its overall pharmacological profile.[6][7]

Quantitative Data on In Vitro Activity

The following tables summarize the key quantitative parameters of BW 245C activity from various in vitro studies.

Table 1: Receptor Binding Affinity and Adenylyl Cyclase Stimulation

| Parameter | Species/Tissue | Value | Reference |

| Ki (inhibition of [3H]-PGD2 binding) | Human platelet membranes | 0.9 nM | [4] |

| EC50 (Adenylyl cyclase stimulation) | Embryonic bovine tracheal (EBTr) cells | 59 ± 19 nM |

Table 2: Inhibition of Platelet Aggregation

| Parameter | Species | Value | Reference |

| IC50 (ADP-induced aggregation) | Human | 2.5 nM | [4] |

| IC50 (ADP-induced aggregation) | Rat | 250 nM | [4] |

Key Physiological Effects and In Vivo Data

BW 245C demonstrates significant physiological effects, most notably on the cardiovascular system and platelet function.

Cardiovascular Effects

BW 245C is a potent vasodilator, leading to a dose-dependent decrease in mean arterial pressure (hypotension).[8] In rats, this hypotensive effect is primarily mediated by the vasodilation of arterioles in skeletal muscle and skin, without significantly affecting blood flow to vital organs such as the brain, heart, and kidneys.[8] The vasodilation is often accompanied by a reflex increase in heart rate and pulse pressure.[1][6]

Table 3: In Vivo Cardiovascular Effects in Anesthetized Rats

| Dose of BW 245C (i.v. infusion) | Change in Mean Arterial Pressure (MAP) | Change in Regional Vascular Resistance (Skeletal Muscle) | Change in Regional Vascular Resistance (Skin) | Reference |

| 0.3 µg/kg | Not specified | -6 ± 13% | -29 ± 8% | [8] |

| 3 µg/kg | Dose-dependent reduction | -53 ± 11% | -55 ± 8% | [8] |

| 30 µg/kg | Dose-dependent reduction | -68 ± 6% | -30 ± 16% | [8] |

Anti-Platelet Aggregation Effects

BW 245C is a potent inhibitor of platelet aggregation, with its effects being particularly pronounced in humans.[1][6] This anti-aggregatory action is a direct consequence of the increase in intra-platelet cAMP levels. The potency of BW 245C in inhibiting platelet aggregation varies significantly across different species.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes a method for assessing the inhibitory effect of BW 245C on agonist-induced platelet aggregation using light transmission aggregometry (LTA).

Methodology:

-

Blood Collection: Whole blood is drawn from subjects and anticoagulated with 3.8% trisodium citrate.[9]

-

PRP and PPP Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP). The remaining blood is then centrifuged at a higher speed to obtain platelet-poor plasma (PPP).[10]

-

Aggregometer Calibration: A light transmission aggregometer is calibrated using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.[11]

-

Assay Procedure: Aliquots of PRP are pre-incubated with various concentrations of BW 245C or a vehicle control at 37°C.[11] A platelet agonist, such as adenosine diphosphate (B83284) (ADP), is then added to induce aggregation.[9][10]

-

Data Acquisition and Analysis: The change in light transmission is recorded over time. The maximum percentage of aggregation is determined, and the percentage of inhibition by BW 245C is calculated relative to the control. A dose-response curve is then generated to determine the IC50 value.[11]

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol outlines the invasive measurement of arterial blood pressure in anesthetized rats to evaluate the cardiovascular effects of BW 245C.

Methodology:

-

Animal Preparation: Rats are anesthetized using an appropriate agent (e.g., urethane or pentobarbital (B6593769) sodium).[12][13] A tracheostomy may be performed to maintain a patent airway.[12] A major artery, such as the carotid artery, is surgically exposed and cannulated with a catheter filled with heparinized saline.[12][13]

-

Blood Pressure Recording: The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system.[12][13] After a stabilization period to establish baseline blood pressure and heart rate, BW 245C is administered, typically via intravenous infusion at escalating doses.[8]

-

Data Analysis: Mean arterial pressure and heart rate are continuously monitored and recorded. The changes from baseline values are calculated for each dose of BW 245C to determine the dose-response relationship.[8]

Summary and Conclusion

BW 245C is a valuable pharmacological tool for investigating the physiological roles of the DP1 receptor. Its primary actions, mediated through the Gαs-cAMP signaling pathway, include potent inhibition of platelet aggregation and significant vasodilation, leading to hypotension. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the therapeutic potential and detailed mechanisms of action of DP1 receptor agonists. Professionals in drug development should consider the species-specific differences in potency when designing and interpreting studies with this compound.

References

- 1. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium: an argument for a different DP receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The classification of prostaglandin DP-receptors in platelets and vasculature using BW A868C, a novel, selective and potent competitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of BW245C, a prostaglandin dp receptor agonist, on systemic and regional haemodynamics in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iworx.com [iworx.com]

Stereoisomerism and Activity of BW 245C Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and biological activity of BW 245C and its analogs, potent prostaglandin (B15479496) D2 (PGD2) receptor agonists. The document delves into the structure-activity relationships, with a focus on stereochemistry, and provides detailed experimental protocols for key assays used in their evaluation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and assessment.

Introduction: BW 245C and its Therapeutic Potential

BW 245C, a hydantoin (B18101) derivative, is a stable and selective agonist of the prostaglandin D2 (DP1) receptor. Prostaglandin D2 is involved in a variety of physiological and pathological processes, including sleep regulation, inflammation, and platelet aggregation. The development of stable analogs like BW 245C has been crucial for elucidating the roles of the DP1 receptor and for exploring its therapeutic potential in conditions such as cardiovascular diseases and inflammatory disorders. The stereochemistry of these analogs plays a pivotal role in their biological activity, with different stereoisomers exhibiting markedly different potencies.

Stereoisomerism and Structure-Activity Relationships

The biological activity of hydantoin prostaglandin analogs, including BW 245C, is highly dependent on their absolute stereochemistry.[1] Early research in this area established a clear relationship between the stereochemical configuration and the potency of these compounds as inhibitors of platelet aggregation.

Quantitative Data on the Activity of BW 245C Analogs

| Compound | Modification | Inhibitory Potency on Human Platelet Aggregation (relative to PGI2) |

| BW 245C | - | 0.2 |

| Analog 13 (BW68C) | 13'-aza-13',14'-NH-CH2 | 0.3 |

| Analog 14 (BW361C) | 13'-aza-13',14'-NH=CH | 0.6 |

| Analog with 15'-keto | ω-chain modification | Less potent or inactive |

| Analog with 15'-oximino | ω-chain modification | Less potent or inactive |

| Analog with 15'-sulphinyl | ω-chain modification | Less potent or inactive |

| Analog with 15'-sulphonyl | ω-chain modification | Less potent or inactive |

| Analog with 15'-methyl | ω-chain modification | Less potent or inactive |

| Analog with 15'-1-adamantyl | ω-chain modification | Less potent or inactive |

| Analog with 14'-hydroxy | ω-chain modification | Less potent or inactive |

| Analog with 16'-hydroxy | ω-chain modification | Less potent or inactive |

| Analog with 13',14'-NH-CO | ω-chain modification | Less potent or inactive |

Data sourced from Barraclough et al., 1994.[2]

It is noted that the 13'-aza analogues, particularly compound 14 (BW361C), are more potent inhibitors of human platelet aggregation than the parent compound BW 245C.[2] Conversely, most other modifications to the omega-chain of BW 245C resulted in a significant loss of activity.[2] Furthermore, studies on other hydantoin prostaglandin analogs have indicated that the less polar diastereoisomer is generally the more potent inhibitor of platelet aggregation.

Signaling Pathway of BW 245C at the DP1 Receptor

BW 245C exerts its biological effects by binding to and activating the DP1 receptor, a G-protein coupled receptor (GPCR). Activation of the DP1 receptor initiates a signaling cascade that ultimately leads to a cellular response, such as the inhibition of platelet aggregation. The primary signaling pathway involves the coupling of the DP1 receptor to the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase.

Caption: DP1 receptor signaling pathway activated by BW 245C.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BW 245C and its analogs.

Radioligand Binding Assay for DP1 Receptor

This assay is used to determine the binding affinity of a compound for the DP1 receptor.

a) Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

b) Detailed Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human DP1 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.

-

Add varying concentrations of the unlabeled test compound (BW 245C analog).

-

Add a fixed concentration of a radiolabeled DP1 receptor ligand (e.g., [3H]PGD2) to each well.

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled DP1 receptor agonist (e.g., unlabeled PGD2 or BW 245C).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase.

a) Experimental Workflow:

Caption: Workflow for an adenylyl cyclase activity assay.

b) Detailed Protocol:

-

Cell Preparation:

-

Use whole cells (e.g., CHO cells expressing the DP1 receptor) or a membrane preparation as described in the radioligand binding assay protocol.

-

If using whole cells, seed them in a multi-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-incubate the cells or membranes with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Add varying concentrations of the test compound (BW 245C analog) to the wells.

-

Initiate the reaction by adding a solution containing ATP and other necessary cofactors (e.g., MgCl2, GTP).

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Termination and cAMP Measurement:

-